![molecular formula C19H20FN7O3S B2641218 ethyl 4-(2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 863459-81-8](/img/structure/B2641218.png)

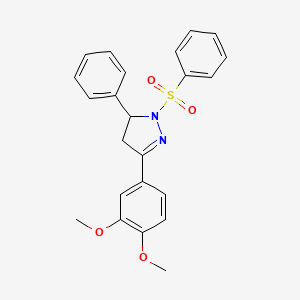

ethyl 4-(2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetyl)piperazine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

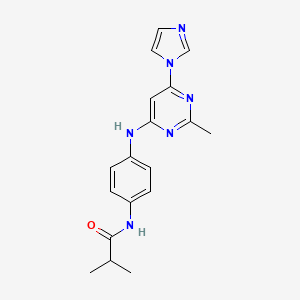

The compound is a derivative of the 1,2,4-triazolo[4,5-d]pyrimidine class . This class of compounds has been found to be remarkably versatile in drug design due to its structural similarity with purines . They have been proposed as possible surrogates of the purine ring and have been described as potentially viable bio-isosteres of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .

Synthesis Analysis

The synthesis of such compounds often involves copper-catalyzed reactions . For example, a microwave-assisted copper-catalyzed approach has been used to synthesize a wide range of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines .Molecular Structure Analysis

The ring system of these compounds is isoelectronic with that of purines . Depending on the choice of substituents, the ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .Chemical Reactions Analysis

The reactions involved in the synthesis of these compounds often involve copper-catalyzed reactions . For example, a microwave-assisted copper-catalyzed approach has been used to synthesize a wide range of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines .Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds can vary. For example, one compound was described as a yellow solid with a melting point of 328–330 °C .Wissenschaftliche Forschungsanwendungen

Synthesis and Potential Antihypertensive Activity

Bayomi et al. (1999) described the synthesis of a series of 1,2,4-triazolol[1,5-alpha]pyrimidines, including compounds structurally related to the specified chemical, with potential antihypertensive activity. The synthesis process and biological evaluation of these compounds are documented, highlighting their promising activity in both in vitro and in vivo models (Bayomi, Abdelal, El-Ashry, & Ghoneim, 1999).

Antimicrobial and Enzyme Inhibitory Activities

Başoğlu et al. (2013) explored the microwave-assisted synthesis of hybrid molecules containing ethyl piperazine-1-carboxylate derivatives, investigating their antimicrobial, antilipase, and antiurease activities. This study provides insights into the chemical versatility and biological potential of compounds structurally related to the query chemical (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

5-HT2 Antagonist Activity

Watanabe et al. (1992) synthesized a series of 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, demonstrating potent 5-HT2 antagonist activity, which could be relevant for neurological research and therapeutic applications. This study underscores the potential of these compounds in modulating serotonin receptors (Watanabe, Usui, Kobayashi, Yoshiwara, Shibano, Tanaka, Morishima, Yasuoka, & Kanao, 1992).

Heterocyclic Chemistry and Antimicrobial Agents

Mabkhot et al. (2016) reported the synthesis of new thiophene-based heterocycles, including pyrazole, pyridine, and [1,2,4]triazolo[1,5-α]pyrimidine derivatives, demonstrating significant antimicrobial activities. The research highlights the importance of structural modification in discovering new antimicrobial agents (Mabkhot, Alatibi, El-Sayed, Kheder, & Al-showiman, 2016).

Wirkmechanismus

Targets of Action

The compound contains a triazolopyrimidine moiety , which is often found in bioactive molecules and drugs. Compounds containing a triazole are known to exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . Therefore, the targets of this compound could be diverse depending on its specific structure and functional groups.

Mode of Action

The mode of action of this compound would depend on its specific targets. For instance, if it targets enzymes, it might inhibit their activity, leading to a decrease in the production of certain molecules. If it targets receptors, it might either activate or inhibit them, leading to changes in cell signaling .

Biochemical Pathways

The compound could potentially affect various biochemical pathways depending on its targets. For example, if it has anti-inflammatory properties, it might affect pathways related to inflammation, such as the NF-kB pathway .

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME), would depend on its chemical structure. For instance, the presence of a piperazine moiety might influence its physicochemical properties and thus its pharmacokinetics .

Result of Action

The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, if it has anti-inflammatory properties, it might reduce inflammation in the body .

Zukünftige Richtungen

The 1,2,4-triazolo[4,5-d]pyrimidine class of compounds has found numerous applications in medicinal chemistry . They have been proposed as possible surrogates of the purine ring and have been described as potentially viable bio-isosteres of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine . Therefore, they hold promising potential for further exploration in drug design .

Eigenschaften

IUPAC Name |

ethyl 4-[2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN7O3S/c1-2-30-19(29)26-9-7-25(8-10-26)15(28)11-31-18-16-17(21-12-22-18)27(24-23-16)14-5-3-13(20)4-6-14/h3-6,12H,2,7-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDUWJJQXXZLPIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN7O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2641135.png)

![Benzyl 1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2641137.png)

![N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]furan-2-carboxamide](/img/structure/B2641139.png)

![Thiadiazol-4-yl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2641140.png)

![5-((2,5-difluorophenyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2641143.png)

![N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]methanesulfonamide](/img/structure/B2641144.png)

![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2641156.png)

![(3R,3aR,6aR)-2,3,6-trihydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-one](/img/no-structure.png)